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Abstract
Dichroa febrifuga Lour., commonly known as Chang Shan (常山), has a rich and well-

documented history in traditional medicine, particularly in Traditional Chinese Medicine (TCM),

where it is recognized as one of the 50 fundamental herbs.[1][2][3] For centuries, it has been

the go-to herbal remedy for treating fevers and, most notably, malaria. This technical guide

provides an in-depth analysis of the historical and traditional applications of Dichroa febrifuga,

its active compounds, and the modern scientific understanding of its mechanisms of action.

The guide is intended for researchers, scientists, and drug development professionals, offering

a comprehensive overview of its ethnopharmacological relevance and potential for modern

therapeutic development.

Traditional and Historical Context
The use of Dichroa febrifuga is deeply rooted in Traditional Chinese Medicine, with historical

records of its application dating back centuries.[4] The dried root of the plant is the primary part

used medicinally and is officially listed in the Chinese Pharmacopoeia.[5][6]

Traditional Chinese Medicine (TCM) Properties
In TCM, Chang Shan is characterized by the following properties:

Taste: Bitter, Pungent[7]
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Nature: Cold[7]

Organ Affinity: Heart, Liver, and Lung[7][8]

Main Actions: Stops malaria, Clears Damp-Phlegm from the chest[7]

Primary Traditional Uses
The primary traditional application of Dichroa febrifuga has been for the treatment of

intermittent fevers, a hallmark symptom of malaria.[4][7] It was also employed as an

expectorant to clear phlegm and as an emetic.[9]

Traditional Preparations and Formulations
Traditionally, the dried root of Dichroa febrifuga is prepared as a decoction by boiling it in water.

[8] To mitigate its significant side effects, primarily nausea and vomiting, it was rarely used

alone.[9] Traditional formulations often included other herbs such as:

Glycyrrhiza glabra (Licorice): To harmonize the formula and reduce toxicity.[2]

Ziziphus jujuba (Jujube): To protect the stomach and moderate the harshness of other

ingredients.[2]

Zingiber officinale (Ginger): To warm the stomach and counteract the cold nature of Chang

Shan, further reducing nausea.[2]

A notable classical formula containing Dichroa febrifuga is Jie Nue Qi Bao Yin, which is used to

regulate cold and heat, harmonize the stomach, and direct rebellious Qi downward to treat

malaria.[10]

Active Compounds and Pharmacology
Modern phytochemical research has identified the primary active constituents of Dichroa

febrifuga as the quinazoline alkaloids febrifugine and isofebrifugine.[2] These compounds are

responsible for the plant's potent antimalarial effects.[2]
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Quantitative Data from Traditional Use and Modern
Research
The following tables summarize the available quantitative data regarding the traditional use and

preclinical/clinical research on Dichroa febrifuga and its derivatives.

Parameter Value Source

Traditional Dosage (TCM) 5-9 g of dried root [7][11]

Toxic Dose (TCM) 10 g of dried roots [11]

Febrifugine Dihydrochloride

(Human Trial for P. vivax)

1.25 mg every 6 hours

(discontinued due to vomiting)
[12]

Febrifugine Dihydrochloride

(Human Trial for P. vivax)

0.625 mg every 6 hours for 14

days
[12]

Study Type Model Compound
Efficacy/Activit
y

Source

In vitro

Antimalarial

Activity

P. lophurae (duck

model)
Febrifugine

100 times more

active than

quinine

[9]

In vitro

Antimalarial

Activity

P. cynomolgi

(rhesus monkey)
Febrifugine

50 times more

active than

quinine

[9]

Inhibition of Th17

Differentiation
Murine T cells Halofuginone

IC50 of 3.6 ± 0.4

nM
[13]

Antioxidant

Activity

DPPH radical

scavenging

assay

Watery extract of

roots

IC50 = 27.18

μg/mL
[14]

Antioxidant

Activity

DPPH radical

scavenging

assay

Ethanol extract

of roots

IC50 = 48.26

μg/mL
[14]
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Paramet
er

Route Dose t1/2
AUC(0-
t)

CL
Bioavail
ability

Source

Febrifugi

ne

Intraveno

us
2 mg/kg

3.2 ± 1.6

h

1607.5 ±

334.1

ng·h/mL

1.2 ± 0.2

L/(kg·h)
- [15]

Febrifugi

ne
Oral 6 mg/kg

2.6 ± 0.5

h

2208.6 ±

253.1

ng·h/mL

2.6 ± 0.3

L/(kg·h)
45.8% [15]

Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning

Dichroa febrifuga and its active compounds.

Extraction and Isolation of Febrifugine
Objective: To extract and isolate febrifugine from the dried roots of Dichroa febrifuga.

Methodology:

Grinding: 5 kg of dried roots of D. febrifuga are ground into a coarse powder.

Maceration: The ground material is macerated in 14 liters of methanol at room temperature

for one week.

Filtration and Evaporation: The mixture is filtered, and the solvent is evaporated to yield a

crude methanol extract.

Acid-Base Extraction: The crude extract (approximately 153 g) is suspended in 130 ml of 0.1

M HCl.[16]

Further purification steps, such as liquid-liquid extraction and chromatography, are typically

employed to isolate pure febrifugine.
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In Vivo Anti-inflammatory Assay: Carrageenan-Induced
Mouse Paw Edema
Objective: To evaluate the anti-inflammatory properties of compounds isolated from Dichroa

febrifuga.

Methodology:

Animal Model: Male Swiss albino mice are used.

Groups:

Negative Control: Saline (0.9% w/v NaCl)

Positive Control: Diclofenac (10 mg/kg)

Test Groups: Isolated compounds (e.g., isoarborinol) at various doses (12.5, 25, and 50

mg/kg)

Administration: The test compounds, positive control, and negative control are administered

intraperitoneally 1 hour before the induction of inflammation.

Induction of Edema: 40 μL of 1% carrageenan solution is injected into the subplantar region

of the right hind paw of each mouse.

Measurement: The paw volume is measured using a plethysmometer at baseline (before

carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

Analysis: The percentage of edema inhibition is calculated for each group relative to the

negative control group.[17]

In Vivo Acute Toxicity Study
Objective: To determine the acute toxicity of Dichroa febrifuga extracts.

Methodology:

Animal Model: Albino rats are used.
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Groups: Animals are divided into multiple groups, with each group receiving a different

concentration of the extract.

Administration: Watery and ethanol extracts of D. febrifuga are administered orally via a

stomach tube at fixed dose levels (e.g., 175, 550, 1750, and 5000 mg/kg body weight).

Observation: The animals are observed for any signs of toxicity and mortality over a

specified period.

Results: The study found that both watery and ethanol extracts did not show acute toxic

effects up to a dose of 5000 mg/kg body weight in albino mice.[14]

Signaling Pathways and Mechanisms of Action
Modern research has elucidated the molecular mechanisms underlying the therapeutic and

toxic effects of Dichroa febrifuga's active compounds, particularly halofuginone, a derivative of

febrifugine.

Inhibition of Th17 Cell Differentiation via the Amino Acid
Starvation Response (AAR) Pathway
Halofuginone has been shown to selectively inhibit the differentiation of pro-inflammatory Th17

cells.[4][13] This is a key mechanism for its potential in treating autoimmune diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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